molecular formula C19H18Cl2N2O2S B15101406 N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide

Cat. No.: B15101406
M. Wt: 409.3 g/mol
InChI Key: JJGKBVCVHYZSPS-UHFFFAOYSA-N
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Description

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide is a synthetic organic compound that features a thiazole ring, a dichlorobenzyl group, and an ethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Ethylfuran Moiety: The ethylfuran group can be attached through a Friedel-Crafts acylation reaction using ethylfuran and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazoles or benzyl derivatives.

Scientific Research Applications

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dichlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the ethylfuran moiety can contribute to the overall stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the dichlorobenzyl and ethylfuran groups distinguishes it from other thiazole derivatives, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C19H18Cl2N2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-[5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide

InChI

InChI=1S/C19H18Cl2N2O2S/c1-2-12-6-7-13(25-12)8-9-18(24)23-19-22-11-14(26-19)10-15-16(20)4-3-5-17(15)21/h3-7,11H,2,8-10H2,1H3,(H,22,23,24)

InChI Key

JJGKBVCVHYZSPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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